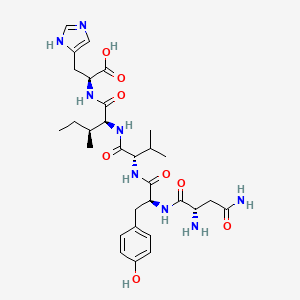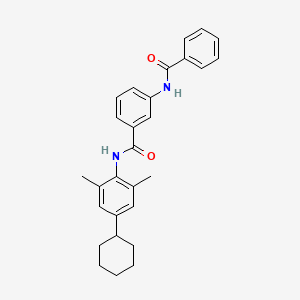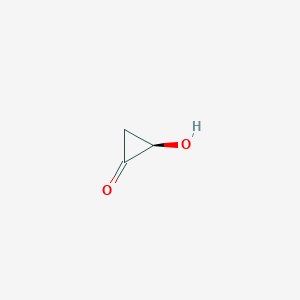
(2R)-2-Hydroxycyclopropan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-2-Hydroxycyclopropan-1-one is a chiral cyclopropane derivative with a hydroxyl group attached to the second carbon of the cyclopropane ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-Hydroxycyclopropan-1-one can be achieved through several methods. One common approach involves the cyclopropanation of alkenes using diazo compounds in the presence of transition metal catalysts. The reaction conditions typically include the use of a solvent such as dichloromethane and a catalyst like rhodium acetate. The reaction is carried out at room temperature under an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as distillation or chromatography to isolate the desired compound from by-products and unreacted starting materials.
化学反応の分析
Types of Reactions: (2R)-2-Hydroxycyclopropan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form cyclopropanol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like thionyl chloride for halogenation or amines for amination.
Major Products:
Oxidation: Formation of cyclopropanone or cyclopropanecarboxylic acid.
Reduction: Formation of cyclopropanol.
Substitution: Formation of cyclopropyl halides or cyclopropylamines.
科学的研究の応用
(2R)-2-Hydroxycyclopropan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
作用機序
The mechanism of action of (2R)-2-Hydroxycyclopropan-1-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis. The compound’s unique structure allows it to interact with various biological molecules, leading to diverse biological effects.
類似化合物との比較
Cyclopropanol: Similar structure but lacks the hydroxyl group at the second carbon.
Cyclopropanone: Contains a carbonyl group instead of a hydroxyl group.
Cyclopropanecarboxylic acid: Contains a carboxyl group instead of a hydroxyl group.
Uniqueness: (2R)-2-Hydroxycyclopropan-1-one is unique due to its chiral center and the presence of a hydroxyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs.
特性
CAS番号 |
850869-69-1 |
|---|---|
分子式 |
C3H4O2 |
分子量 |
72.06 g/mol |
IUPAC名 |
(2R)-2-hydroxycyclopropan-1-one |
InChI |
InChI=1S/C3H4O2/c4-2-1-3(2)5/h2,4H,1H2/t2-/m1/s1 |
InChIキー |
FQAPTELXEUWBBK-UWTATZPHSA-N |
異性体SMILES |
C1[C@H](C1=O)O |
正規SMILES |
C1C(C1=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Diethyl [(R)-amino(4-hydroxyphenyl)methyl]phosphonate](/img/structure/B14194185.png)
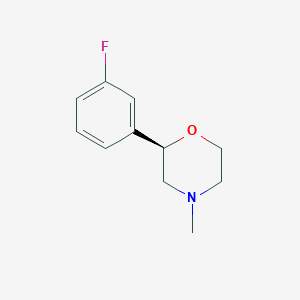
![Ethyl (3Z)-3-ethoxy-3-[(thiophen-3-yl)imino]propanoate](/img/structure/B14194191.png)


![4-[(2-Chloroprop-2-en-1-yl)sulfanyl]-2H-1-benzopyran-2-one](/img/structure/B14194214.png)
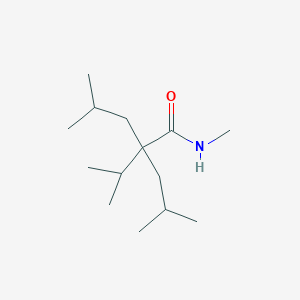


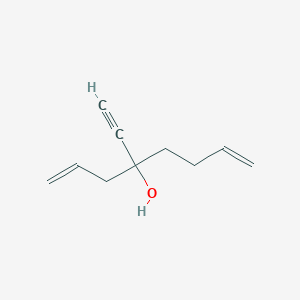
![4,4,9-Trimethyl-8-methylidenebicyclo[3.3.1]non-6-en-2-one](/img/structure/B14194241.png)

